molecular formula C21H15ClN4OS B15085953 5-(3-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-96-5

5-(3-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15085953
CAS No.: 478254-96-5
M. Wt: 406.9 g/mol
InChI Key: FPTNJVTWBFGQFV-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Schiff Base: The Schiff base is formed by reacting the triazole derivative with an aldehyde or ketone, resulting in the formation of the imine linkage.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May result in the formation of sulfoxides or sulfones.

    Reduction: May lead to the formation of amines or alcohols.

Scientific Research Applications

5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: The compound itself.

    5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl sulfide: A similar compound with a sulfide group instead of a hydrosulfide group.

    5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl sulfone: A similar compound with a sulfone group instead of a hydrosulfide group.

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

478254-96-5

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15ClN4OS/c22-17-8-5-7-16(13-17)20-24-25-21(28)26(20)23-14-15-6-4-11-19(12-15)27-18-9-2-1-3-10-18/h1-14H,(H,25,28)/b23-14+

InChI Key

FPTNJVTWBFGQFV-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.